Cytotoxic Potency of 4,7-Disubstituted 8-Methoxyquinazoline Scaffold Against β-Catenin/TCF4-Driven Cancer Cells Versus Imatinib Mesylate Standard
In the Neogi et al. 2022 study, fifteen 4,7-disubstituted 8-methoxyquinazoline derivatives—for which 7-bromo-4-chloro-8-methoxyquinazoline serves as a direct synthetic precursor—were evaluated for cytotoxic activity against constitutively activated β-catenin/TCF4 signaling pathway cancer cell lines HCT116 (colon) and HepG2 (hepatocellular) using the sulforhodamine B (SRB) assay [1]. Cytotoxic potencies (IC50) ranged from 5.64 ± 0.68 μM to 23.18 ± 0.45 μM across the series. The most potent derivative, compound 18B, achieved an IC50 of 8.50 ± 1.44 μM against primary human gallbladder cancer cells [1]. This potency is comparable to that of imatinib mesylate, a clinically approved tyrosine kinase inhibitor used as the reference standard in the same study [1].
Supports cell-model response context for β-catenin/TCF4-dependent cancer cell cytotoxicity screening
SRB assay; Neogi et al. 2022; potency comparable to reference standard in reported study
| Evidence Dimension | Cytotoxic IC50 against β-catenin/TCF4-dependent cancer cells (SRB assay) |
|---|---|
| Target Compound Data | IC50 range: 5.64 ± 0.68 μM to 23.18 ± 0.45 μM (HCT116 and HepG2); most potent derivative 18B IC50 = 8.50 ± 1.44 μM (primary gallbladder cancer) |
| Comparator Or Baseline | Imatinib mesylate (reference standard); potency reported as comparable to the 4,7-disubstituted 8-methoxyquinazoline series [1] |
| Quantified Difference | Potency comparable to imatinib mesylate (exact imatinib IC50 not separately reported in the same assay system) |
| Conditions | SRB assay; HCT116 and HepG2 cell lines; primary human gallbladder cancer cells; Neogi et al. Transl Oncol 2022 [1] |
Why This Matters
Demonstrates that the 4,7-disubstituted 8-methoxyquinazoline scaffold—accessible via 7-bromo-4-chloro-8-methoxyquinazoline—yields compounds with cytotoxicity comparable to a clinically approved anticancer agent against Wnt/β-catenin-driven cancer models.
- [1] Neogi K, Murumkar PR, Sharma P, Yadav P, Tewari M, Karunagaran D, Nayak PK, Yadav MR. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Translational Oncology. 2022;19:101395. DOI: 10.1016/j.tranon.2022.101395. View Source
